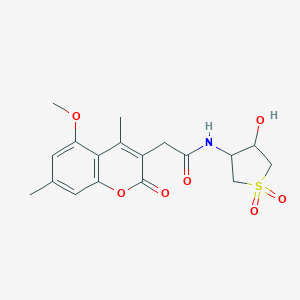
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been found to activate the Nrf2 pathway, which plays a role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. Additionally, this compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Furthermore, this compound has been found to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide in lab experiments is its potential for use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have neuroprotective effects, which can be useful in the study of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the appropriate dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the appropriate dosage and potential side effects of this compound. Furthermore, the development of novel synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of more potent and effective analogs.
Métodos De Síntesis
The synthesis of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves the condensation of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with N-(4-hydroxy-1,1-dioxido-3-thienyl)acetamide in the presence of a suitable catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by the addition of a thiol group to form the final product.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been extensively studied for its potential applications in medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C18H21NO7S |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C18H21NO7S/c1-9-4-14(25-3)17-10(2)11(18(22)26-15(17)5-9)6-16(21)19-12-7-27(23,24)8-13(12)20/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21) |
Clave InChI |
NQBXDVYBKVTZNE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C(=C1)OC |
SMILES canónico |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



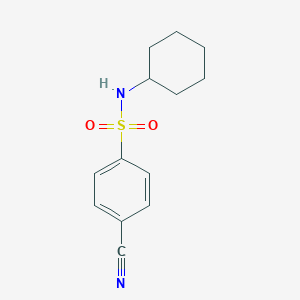

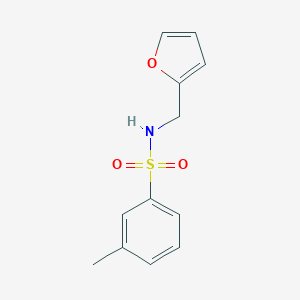




![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
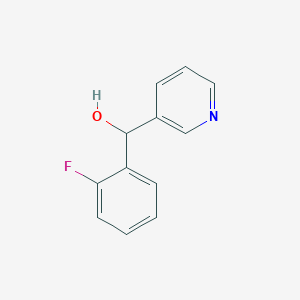
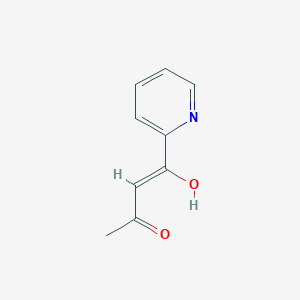
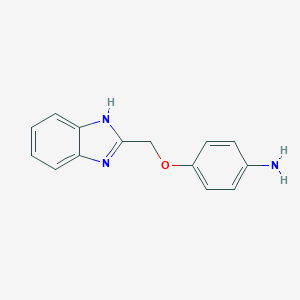

![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
